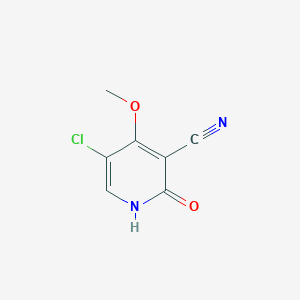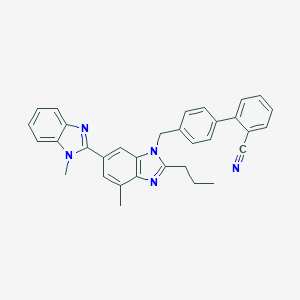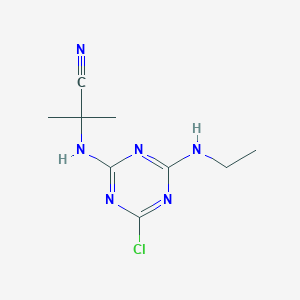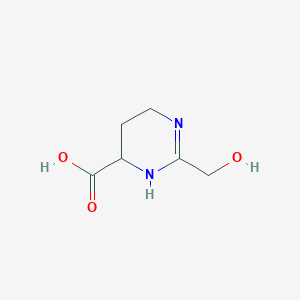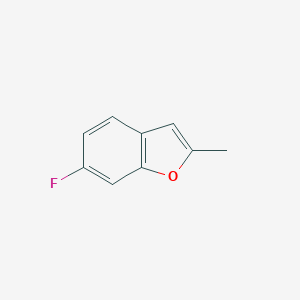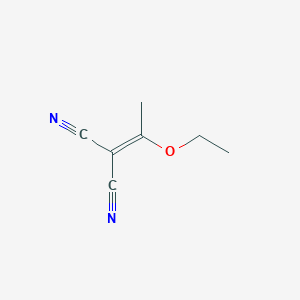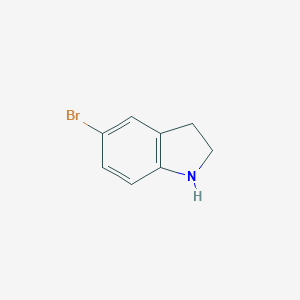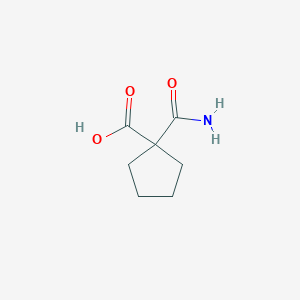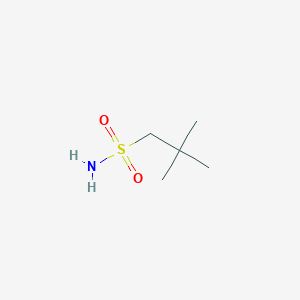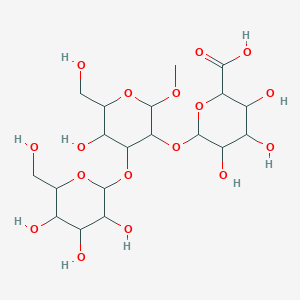
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside, commonly known as MMG, is a carbohydrate molecule that has been widely studied for its potential therapeutic applications. MMG is a complex molecule that is synthesized through a multi-step process involving several chemical reactions. In
作用機序
The mechanism of action of MMG is not fully understood. However, it is believed that MMG exerts its therapeutic effects by interacting with cell surface receptors and modulating intracellular signaling pathways. MMG has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway, which is known to play a critical role in inflammation and cancer.
生化学的および生理学的効果
MMG has been shown to have several biochemical and physiological effects. MMG has been shown to inhibit the activity of several enzymes involved in the biosynthesis of glycosaminoglycans, which are important components of the extracellular matrix. MMG has also been shown to inhibit the activity of hyaluronidase, an enzyme that degrades hyaluronic acid, which is an important component of the extracellular matrix. MMG has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of MMG is that it is a relatively stable molecule and can be easily synthesized in the laboratory. MMG is also relatively inexpensive compared to other therapeutic agents. However, one of the limitations of MMG is that it is a complex molecule and requires several chemical reactions for synthesis. MMG is also relatively insoluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of MMG. One of the future directions is to explore the potential of MMG as a therapeutic agent for the treatment of cancer. Another future direction is to explore the potential of MMG as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Further studies are also needed to fully understand the mechanism of action of MMG and to identify its molecular targets. Additionally, the development of novel synthetic methods for MMG could lead to the development of new analogs with improved therapeutic properties.
合成法
The synthesis of MMG involves several chemical reactions that are carried out in a step-wise manner. The first step involves the conversion of D-mannose to its pentaacetate derivative, which is then converted to the corresponding benzylidene acetal. The benzylidene acetal is then converted to the corresponding 2,3-unsaturated derivative, which is then subjected to a series of reactions involving galactosylation, glucuronidation, and deprotection to yield the final product, MMG.
科学的研究の応用
MMG has been extensively studied for its potential therapeutic applications. One of the most promising applications of MMG is in the treatment of cancer. MMG has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MMG has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
特性
CAS番号 |
125365-17-5 |
|---|---|
製品名 |
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
分子式 |
C19H32O17 |
分子量 |
532.4 g/mol |
IUPAC名 |
3,4,5-trihydroxy-6-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H32O17/c1-31-19-15(36-18-12(28)9(25)10(26)14(35-18)16(29)30)13(7(23)5(3-21)33-19)34-17-11(27)8(24)6(22)4(2-20)32-17/h4-15,17-28H,2-3H2,1H3,(H,29,30) |
InChIキー |
LOWQBZMGQPXYKM-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
同義語 |
Me-3-GPGPMP methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




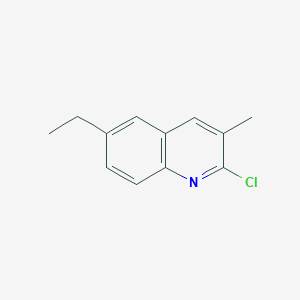
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

